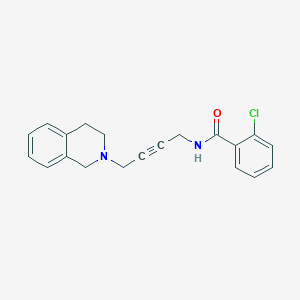
2-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.
科学的研究の応用
Synthesis and Potential Therapeutic Applications
Antipsychotic Agents : Heterocyclic analogues, including structures related to 2-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide, have been evaluated for their potential as antipsychotic agents. They exhibited potent in vivo activities and were less active in models predictive of extrapyramidal side effects, suggesting their potential utility in treating psychotic disorders with reduced side effect profiles (Norman et al., 1996).
Psychotropic, Anti-inflammatory, and Antimicrobial Activity : Derivatives have shown marked sedative action, high anti-inflammatory activity, selective cytotoxic effects on tumor cell lines, and some demonstrated antimicrobial action. These findings indicate a broad spectrum of potential therapeutic applications (Zablotskaya et al., 2013).
Diagnostic Applications and Chemical Properties
Fluorescent Chemosensor for Cobalt(II) Ions : A derivative acted as a highly selective fluorescent chemosensor for Co2+ ions, showcasing its potential application in biological environments and live cell imaging. This indicates its utility in detecting trace-level Co2+ in various settings (Liu et al., 2019).
PET Imaging of Sigma2 Receptor Status : Fluorine-18-labeled benzamide analogues, structurally related to the compound , have been developed for PET imaging of sigma-2 receptor status in solid tumors, suggesting potential applications in cancer diagnostics (Tu et al., 2007).
C-H Activation and Synthesis of Polycyclic Amides : The compound's structural framework has been utilized in methodologies for synthesizing isoquinolones via oxidative ortho C-H activation of benzamides, indicating its role in facilitating the development of complex organic molecules (Song et al., 2010).
特性
IUPAC Name |
2-chloro-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O/c21-19-10-4-3-9-18(19)20(24)22-12-5-6-13-23-14-11-16-7-1-2-8-17(16)15-23/h1-4,7-10H,11-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDVTNYUEDAXGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

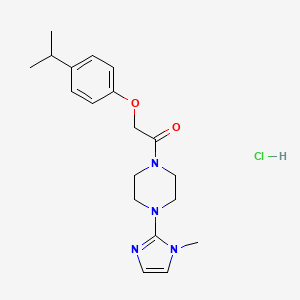
![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-4-nitrobenzamide](/img/structure/B2468200.png)

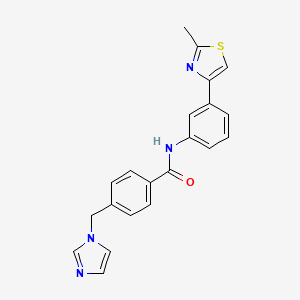

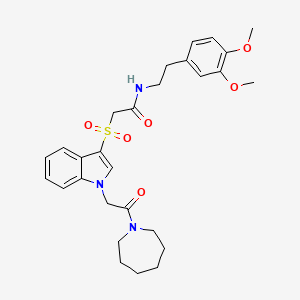

![3-(4-chlorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2468210.png)
![1-(4-Butoxyphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea](/img/structure/B2468211.png)
![2-[2-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]acetic acid hydrobromide](/img/structure/B2468212.png)
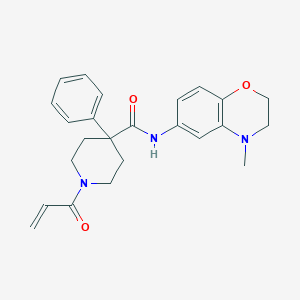
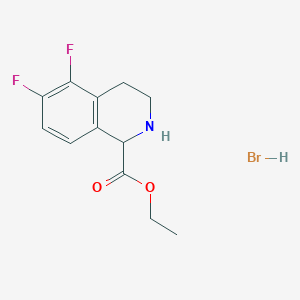
![(4-Butoxyphenyl)-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2468217.png)
![[2-(2,6-Dimethylphenoxy)ethyl]methylamine hydrochloride](/img/no-structure.png)